molecular formula C4H7N3S B1624166 5-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 7271-45-6

5-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No. B1624166
CAS RN: 7271-45-6
M. Wt: 129.19 g/mol
InChI Key: QKCNMYZGZIKYHA-UHFFFAOYSA-N
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Description

5-ethyl-4H-1,2,4-triazole-3-thiol is a derivative of the 1,2,4-triazole class of compounds . It is a mercapto-substituted 1,2,4-triazole ligand and exhibits tautomerism in solution .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the reaction of carbon disulfide with alkali ethanol to give potassium dithiocarbazinate salt. This salt is then cyclized with hydrazine hydrate to prepare the basic nucleus .


Molecular Structure Analysis

The molecular structure of 5-ethyl-4H-1,2,4-triazole-3-thiol consists of a triazole ring with three nitrogen atoms. The ethyl group is attached to the 5-position of the triazole ring, and a thiol (-SH) group is attached to the 3-position .


Chemical Reactions Analysis

1,2,4-triazole derivatives, including 5-ethyl-4H-1,2,4-triazole-3-thiol, have been found to undergo regioselective S-alkylation to form a series of S-substituted derivatives .


Physical And Chemical Properties Analysis

The empirical formula of 5-ethyl-4H-1,2,4-triazole-3-thiol is C4H7N3S, and its molecular weight is 129.18 . It is a solid compound .

Scientific Research Applications

Antimicrobial Activity

5-ethyl-4H-1,2,4-triazole-3-thiol and its derivatives have been investigated for their antimicrobial properties. Studies have shown that compounds synthesized from this chemical exhibit good to moderate antimicrobial activity. For instance, Bayrak et al. (2009) synthesized a range of compounds from 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiol and found them to possess significant antimicrobial properties (Bayrak et al., 2009). Similar findings were reported by Martin (2020), who synthesized novel 4-(aryliidineamino)-5-(1-(4-isobutylphenyl) ethyl)-4-yl-4H-1,2,4-triazole-3-thiols with moderate to good antimicrobial activity (Martin, 2020).

Photophysical Properties

The compound has been studied for its photophysical properties, such as luminescence and non-linear optical properties. Nadeem et al. (2017) analyzed 4-Amino-5-(1-hydroxy-ethyl)-2,4-dihydro-[1,2,4]triazole-3-thione and found it to have significant non-linear optical properties, with potential applications in photoluminescence (Nadeem et al., 2017).

Antitumor Activity

Research has also been conducted on the antitumor properties of derivatives of 5-ethyl-4H-1,2,4-triazole-3-thiol. Ovsepyan et al. (2018) synthesized and studied the antitumor properties of several 1,2,4-triazole derivatives, noting their potential as biologically active compounds (Ovsepyan et al., 2018).

Corrosion Inhibition

The compound has been evaluated for its use in corrosion inhibition. Chauhan et al. (2019) investigated 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol as a corrosion inhibitor for copper, finding it highly effective in preventing corrosion in saline environments (Chauhan et al., 2019).

Future Directions

Research on 1,2,4-triazole derivatives, including 5-ethyl-4H-1,2,4-triazole-3-thiol, is a hot topic in recent years . These compounds are being analyzed for their potential as corrosion inhibitors and their diverse biological properties .

properties

IUPAC Name

5-ethyl-1,2-dihydro-1,2,4-triazole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3S/c1-2-3-5-4(8)7-6-3/h2H2,1H3,(H2,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKCNMYZGZIKYHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=S)NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428930
Record name 5-ethyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-4H-1,2,4-triazole-3-thiol

CAS RN

7271-45-6
Record name 5-Ethyl-1,2-dihydro-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7271-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-ethyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
N Phadke Swathi, VDP Alva, S Samshuddin - Journal of Bio-and Tribo …, 2017 - Springer
Numerous organic inhibitors have been reported for the corrosion inhibition of various metals. It is found that the synthetic heterocyclic compounds containing atoms with high …
Number of citations: 58 link.springer.com
AM Demchenko, VA Yanchenko, VV Kisly… - Chemistry of …, 2005 - Springer
We have developed a method for synthesis of aryl isothiocyanates by means of thiocarbamoylation of aromatic amines by tetramethylthiuram disulfide followed by degradation of the …
Number of citations: 19 link.springer.com
FM Abdelrazek, SM Gomha, MEB Shaaban… - Synthetic …, 2018 - Taylor & Francis
4-Amino-5-ethyl-4H-1,2,4-triazole-3-thiol was used as a key intermediate for the synthesis of triazolo[3,4-b][1,3,4]thiadiazines, triazolo[4,3-b][1,2,4,5]tetrazines and Schiff’s base via …
Number of citations: 11 www.tandfonline.com
HA Katouah - Journal of Molecular Structure, 2021 - Elsevier
Utilizing the metal complexes as low-cost precursors for the synthesis of metal oxide nanoparticles has been regarded as one of the most suitable and practical techniques that produce …
Number of citations: 11 www.sciencedirect.com
TNV Ganesh Kumar, G Gautham Shenoy… - Pharmaceutical …, 2018 - Springer
Emergence of various forms of resistant strains of Mycobacterium tuberculosis led to the exploration of drugs with novel mechanism of action. Recently econazole, an azole based …
Number of citations: 14 link.springer.com
MF Balahaa, MH El-Hamamsyb… - Journal of Applied …, 2016 - japsonline.com
Knowing that dihydrofolate reductase (DHFR) is the primary target enzyme for antifolate drugs and 1, 3, 5-triazine derivatives containing various amino groups at position 2, 4 or 6 have …
Number of citations: 20 japsonline.com
V Vijayakumar, N Radhakrishnan… - Research Journal of …, 2020 - indianjournals.com
Triazole analogues are well known to have desirable properties for medicinal chemistry such as hydrogen bonding capability, moderate dipole character, rigidity and stability under in …
Number of citations: 1 www.indianjournals.com
HK Fun, CK Quah, S Malladi, AM Isloor - … Crystallographica Section E …, 2010 - scripts.iucr.org
In the title compound, C14H11FN6S, the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole ring system is essentially planar [maximum deviation = 0.022 (3) Å] and is inclined at dihedral angles of …
Number of citations: 3 scripts.iucr.org
R Pundeer, P Ranjan, R Prakash… - Letters in Organic …, 2018 - ingentaconnect.com
Background: Triazolothiadiazoles are molecules of great synthetic and pharmacological significance. They are associated with significant antimicrobial, antifungal, antibacterial, …
Number of citations: 5 www.ingentaconnect.com
PC Dhale, PA Ubale, KD Sonawane, NM Naik… - Results in …, 2023 - Elsevier
Preparation of sequence of Co(II) and Ni(II) metal complexes (C1a - C3a and C1b - C3b) of bidentate ligands (L1 - L3) has been resulted from the condensation of substituted 1,2,4-…
Number of citations: 0 www.sciencedirect.com

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